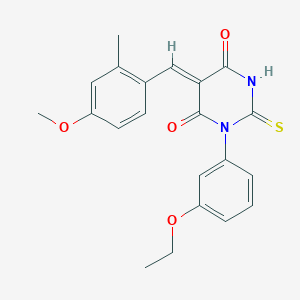![molecular formula C25H27ClO3 B15035179 6-chloro-7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B15035179.png)
6-chloro-7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a chloro group, an ethenylphenyl group, and a methoxy group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the chromen-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the chloro group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethenylphenyl group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-3-HEXYL-4-METHYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
6-chloro-7-[(4-ethenylphenyl)methoxy]-4-ethylchromen-2-one: Differing by the presence of an ethyl group instead of a hexyl group.
6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methylchromen-2-one: Lacking the hexyl group entirely.
Properties
Molecular Formula |
C25H27ClO3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
6-chloro-7-[(4-ethenylphenyl)methoxy]-3-hexyl-4-methylchromen-2-one |
InChI |
InChI=1S/C25H27ClO3/c1-4-6-7-8-9-20-17(3)21-14-22(26)24(15-23(21)29-25(20)27)28-16-19-12-10-18(5-2)11-13-19/h5,10-15H,2,4,6-9,16H2,1,3H3 |
InChI Key |
YKMFOUARZYIBLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C=C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B15035099.png)
![(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15035101.png)

![2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide](/img/structure/B15035125.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B15035129.png)
![N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15035136.png)
![Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B15035138.png)
![4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B15035144.png)
![5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15035154.png)
![3-(2-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B15035164.png)
![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B15035181.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15035182.png)
![1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15035190.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-methoxy-4-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15035192.png)
